4-Amino-2-methyl-3-nitropyridine

Vue d'ensemble

Description

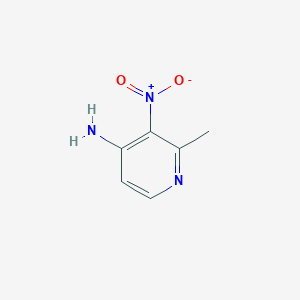

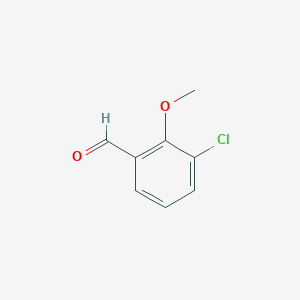

4-Amino-2-methyl-3-nitropyridine is a heterocyclic compound . It is also known as 2-Amino-3-nitro-4-picoline .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . An improved and commercially valuable process has been developed for the scalable synthesis of 2-chloro-3-amino-4-methylpyridine (CAPIC), a key intermediate of Nevirapine .Molecular Structure Analysis

The empirical formula of 4-Amino-2-methyl-3-nitropyridine is C6H7N3O2 . Its molecular weight is 153.14 . The crystal structure of 2-amino-4-methyl-3-nitropyridine has been elucidated .Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

4-Amino-2-methyl-3-nitropyridine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature . Its melting point is 136-140 °C .Applications De Recherche Scientifique

Molecular Structure and Vibrational Studies

- Researchers have studied the molecular and crystal structures, vibrational studies, and quantum chemical calculations of nitroderivatives of 2-amino-4-methylpyridine, including 4-Amino-2-methyl-3-nitropyridine. These compounds exhibit a layered arrangement with hydrogen bonds and are analyzed using both experimental and theoretical approaches (Bryndal et al., 2012).

Microbial Biotransformation

- Biotransformation of 4-Amino-2-methyl-3-nitropyridine by various microbial strains has been explored. These processes yield new compounds and are significant for improving the yield and productivity of specific reactions (Tully et al., 2012).

Oxidative Amination

- The compound has been used in oxidative amination studies, demonstrating high regioselectivity in reactions with various amines. This provides insights into potential applications in chemical synthesis (Bakke & Svensen, 2001).

Vibrational, Electronic, and NMR Analyses

- Detailed investigations into the structure, vibrational, electronic, NBO, and NMR analyses of nitropyridine derivatives have been conducted. These studies offer insights into molecular stability, charge delocalization, and reactivity (Velraj, Soundharam, & Sridevi, 2015).

Charge-Transfer Mediated Proton Transfer Studies

- Studies on charge-transfer mediated proton transfer in nitropyridine derivatives provide insights into excited-state dynamics, which is crucial for understanding molecular interactions in various solvents (Poór et al., 2006).

Conformational Stability and Vibrational Spectral Studies

- Research into the conformational stability and vibrational spectra of hydroxy-methyl-nitropyridines, including 4-Amino-2-methyl-3-nitropyridine, aids in understanding molecular conformations and reactivity (Balachandran, Lakshmi, & Janaki, 2012).

Solubility Improvement Techniques

- Ultrasound-assisted methods have been explored to improve the solubility of nitropyridin derivatives, highlighting techniques to enhance drug solubility in medicinal chemistry (Machado et al., 2013).

Synthesis and Anticoccidial Activity

- Nitropyridinecarboxamides, similar in structure to 4-Amino-2-methyl-3-nitropyridine, have been synthesized and tested for anticoccidial activity, providing insights into potential pharmaceutical applications (Morisawa, Kataoka, & Kitano, 1977).

Fluorescent Probe Development

- Aminoethylpyridine-based fluorescent probes have been developed for the detection of Fe3+ and Hg2+ in aqueous media, demonstrating the potential of nitropyridine derivatives in sensor technologies (Singh et al., 2020).

Nonlinear Optical Properties

- The design of polar crystals for quadratic nonlinear optics using nitropyridinium compounds exemplifies the application of these compounds in advanced material sciences (Masse & Zyss, 1991).

Safety And Hazards

4-Amino-2-methyl-3-nitropyridine is classified as harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMOQGXCXFHJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516049 | |

| Record name | 2-Methyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-methyl-3-nitropyridine | |

CAS RN |

27582-14-5 | |

| Record name | 2-Methyl-3-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27582-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B112320.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)

![Pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B112336.png)